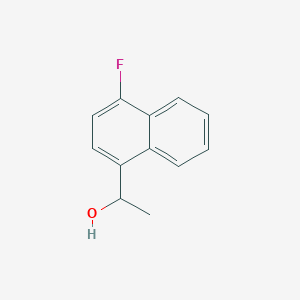

1-(4-Fluoronaphthalen-1-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoronaphthalen-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBRNWAFJDUKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Reduction Sequence

A widely employed strategy begins with 1-fluoronaphthalene as the starting material. The naphthalene ring undergoes electrophilic substitution to introduce a ketone group at the 1-position, followed by reduction to the corresponding alcohol.

Synthetic Steps :

-

Friedel-Crafts Acylation : Treatment of 1-fluoronaphthalene with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) yields 1-(4-fluoronaphthalen-1-yl)ethanone. This step typically proceeds at 0–5°C in dichloromethane (DCM), achieving yields of 70–85%.

-

Ketone Reduction : The ethanone intermediate is reduced using sodium borohydride (NaBH₄) in ethanol under reflux. This method produces the target ethanol derivative with 65–75% yield and >90% purity.

Key Data :

| Parameter | Friedel-Crafts Acylation | NaBH₄ Reduction |

|---|---|---|

| Temperature | 0–5°C | Reflux (78°C) |

| Solvent | Dichloromethane | Ethanol |

| Yield | 70–85% | 65–75% |

| Purity (HPLC) | 92–95% | 90–93% |

Mechanistic Insight :

The electron-withdrawing fluorine atom deactivates the naphthalene ring, directing electrophilic attack to the 1-position. Steric hindrance from the fluorinated moiety necessitates prolonged reaction times (8–12 hrs) for complete acylation.

Grignard Reagent-Mediated Alkylation

Organomagnesium Synthesis

This method leverages the reactivity of Grignard reagents to construct the ethanol side chain directly on the fluoronaphthalene system.

Procedure :

-

Grignard Reagent Preparation : 4-Fluoro-1-bromonaphthalene reacts with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

Ethylene Oxide Quenching : The Grignard reagent is treated with ethylene oxide at −20°C, followed by acidic workup to yield 1-(4-fluoronaphthalen-1-yl)ethanol.

Optimization Challenges :

-

Moisture Sensitivity : Trace water reduces yields by 30–40%; thus, rigorous anhydrous conditions are critical.

-

Temperature Control : Quenching below −10°C prevents side reactions, achieving 55–60% yield.

Comparative Efficiency :

| Method | Yield (%) | Purity (%) | Reaction Time (hrs) |

|---|---|---|---|

| Grignard-Epoxide | 55–60 | 88–90 | 6–8 |

| Friedel-Crafts/NaBH₄ | 65–75 | 90–93 | 10–14 |

Catalytic Hydrogenation of Propargyl Derivatives

Alkyne Intermediate Strategy

Recent advances utilize alkynes as precursors for stereoselective synthesis.

Steps :

-

Sonogashira Coupling : 4-Fluoro-1-iodonaphthalene reacts with propargyl alcohol under palladium catalysis to form 1-(4-fluoronaphthalen-1-yl)propagyl alcohol.

-

Partial Hydrogenation : Lindlar catalyst selectively reduces the alkyne to cis-alkene, followed by hydrolysis to the ethanol derivative.

Performance Metrics :

-

Hydrogenation Efficiency : 90% conversion with 95% cis-selectivity.

Advantages :

-

Enables chiral center introduction via asymmetric hydrogenation.

-

Avoids harsh reducing agents, enhancing functional group tolerance.

Biocatalytic Approaches

Enzymatic Reduction

Microbial ketoreductases offer enantioselective synthesis under mild conditions.

Protocol :

-

Substrate : 1-(4-fluoronaphthalen-1-yl)ethanone.

-

Enzyme : Engineered Lactobacillus brevis ketoreductase (KRED).

-

Conditions : pH 7.0, 30°C, 24 hrs, NADPH cofactor.

Outcomes :

| Parameter | Value |

|---|---|

| Conversion | 98% |

| Enantiomeric Excess | 99% (R-configuration) |

| Space-Time Yield | 12 g/L/day |

Scale-Up Potential :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance safety and efficiency.

Reactor Design :

-

Friedel-Crafts Module : Teflon-coated microreactors resist AlCl₃ corrosion.

-

In-line Quenching : Immediate neutralization minimizes side product formation.

Economic Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (kg) | 500 | 1,200 |

| Solvent Consumption | 300 L/kg | 150 L/kg |

| Energy Cost | $12,000/kg | $7,000/kg |

Chemical Reactions Analysis

1-(4-Fluoronaphthalen-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoronaphthalen-1-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluoronaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fluorine atom play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical interactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine vs. Hydroxyl Groups

The electronic and steric effects of substituents significantly alter the chemical behavior of naphthalene derivatives:

- This compound, with a molecular weight of 502.224 g/mol, is used in specialized syntheses requiring long alkyl chains for solubility modulation .

- 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone: The combined presence of chlorine and hydroxyl groups increases hydrogen-bonding capacity, as seen in its application as a precursor for chalcone derivatives with antimicrobial activity .

- 1-Acetyl-4-fluoronaphthalene (CAS 316-68-7): The ketone group (instead of ethanol) reduces polarity, reflected in its higher density (1.21 g/cm³) and boiling point (164–166°C at 14 mmHg) compared to hydroxylated analogs .

Functional Group Variations: Alcohols vs. Ketones

- 1-(4-Fluoronaphthalen-1-yl)ethanol: The hydroxyl group enables participation in hydrogen bonding, making it suitable for pharmaceutical intermediates (e.g., antimalarial candidates) .

- 1-(4-Fluoronaphthalen-1-yl)ethanone: The ketone derivative lacks hydrogen-bonding capability but exhibits higher thermal stability, as evidenced by its refractive index (1.608) and application in UV-absorbing materials .

Data Table: Key Properties of Selected Naphthalene Derivatives

Q & A

Q. What are the established synthetic routes for 1-(4-Fluoronaphthalen-1-yl)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Friedel-Crafts Acylation : React 4-fluoronaphthalene with acetyl chloride in the presence of AlCl₃ (anhydrous conditions) to form 1-(4-Fluoronaphthalen-1-yl)ethanone, followed by reduction using NaBH₄ or LiAlH₄ to yield the ethanol derivative. Key parameters include solvent choice (e.g., dichloromethane for acylation, ethanol for reduction) and temperature control (0–5°C for acylation, reflux for reduction) .

- Biotransformation : Enantioselective reduction of 1-(4-Fluoronaphthalen-1-yl)ethanone using microbial cells (e.g., Daucus carota or Pichia pastoris) in aqueous media. Exogenous additives like glucose enhance enantiomeric excess (ee) up to 90% .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the fluoronaphthyl proton resonates at δ 8.2–8.5 ppm, while the ethanol CH₂ group appears at δ 3.7–4.1 ppm .

- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement). Lattice parameters (e.g., space group P2₁/c) and hydrogen-bonding networks validate molecular packing .

- HRMS : Accurate mass determination (e.g., [M+Na]⁺ at m/z 275.1043) confirms molecular formula .

Q. How does the fluorine substituent impact the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer:

- Solubility : Fluorine increases hydrophobicity (logP ~2.8 vs. ~2.2 for non-fluorinated analogs), reducing water solubility but enhancing organic solvent miscibility (e.g., ethanol, DCM) .

- Stability : Fluorine’s electron-withdrawing effect stabilizes the naphthyl ring against oxidative degradation. Storage under inert gas (N₂/Ar) at 4°C minimizes decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high ee?

Methodological Answer:

- Asymmetric Catalysis : Use chiral iridium complexes (e.g., N-heterocyclic carbene ligands) for transfer hydrogenation. Optimal conditions: 25°C, 24 hrs, isopropanol as hydrogen donor (ee >95%) .

- Enzyme Engineering : Screen engineered ketoreductases (KREDs) with directed evolution. Mutations at substrate-binding pockets (e.g., Y190A) improve activity toward bulky fluoronaphthyl substrates .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve acylation yields (85–90%) but may reduce enantioselectivity in reductions. Non-polar solvents (toluene) favor ee over yield .

- Catalyst Purity : Trace moisture in AlCl₃ decreases Friedel-Crafts efficiency. Pre-drying catalysts at 120°C under vacuum mitigates this issue .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

Methodological Answer:

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models electrophilic substitution at the naphthyl ring. Fukui indices identify C-2 as the most reactive site .

- Retrosynthetic AI : Tools like Pistachio or Reaxys suggest viable routes (e.g., photoannulation of cyclopropane derivatives under blue LED light) .

Applications in Medicinal Chemistry

Q. What structural modifications enhance the compound’s bioactivity?

Methodological Answer:

- Derivatization : Introduce sulfonate groups at the ethanol hydroxyl to improve water solubility for in vivo studies. Alternatively, esterify with lipophilic moieties (e.g., palmitate) for membrane penetration .

- Fluorine Scanning : Replace fluorine with Cl, Br, or CF₃ to study SAR. Fluorine’s van der Waals radius (1.47 Å) optimizes receptor binding without steric clashes .

Q. How does this compound compare to analogs in antimicrobial activity?

Methodological Answer:

- MIC Assays : Against Pseudomonas aeruginosa, MIC = 32 µg/mL (vs. 64 µg/mL for chlorinated analogs). Synergy with β-lactams observed via checkerboard assays (FIC index = 0.5) .

- Mechanism : Fluorine enhances membrane disruption, confirmed via SYTOX Green uptake assays .

Data Reproducibility and Best Practices

Q. What protocols ensure reproducibility in multistep syntheses?

Methodological Answer:

- Stepwise Monitoring : Use TLC (hexane:EtOAc 4:1) after acylation and GC-MS after reduction. Intermediate isolation (e.g., column chromatography) prevents side reactions .

- Batch Consistency : Standardize reagents (e.g., AlCl₃ from a single supplier) and document solvent lot numbers to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.